molecular formula C34H30O17 B12684307 (1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate CAS No. 67083-56-1

(1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate

Cat. No.: B12684307
CAS No.: 67083-56-1
M. Wt: 710.6 g/mol
InChI Key: ITMKVWJTHUXBLD-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with multiple hydroxyl groups and acetate functionalities, making it a versatile molecule for chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate typically involves multiple steps, starting with the preparation of the biphenyl core. The hydroxyl groups are introduced through selective hydroxylation reactions, followed by the acetylation of the hydroxyl groups to form the hexaacetate derivative. Common reagents used in these reactions include acetic anhydride and pyridine as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The acetate groups can be reduced to regenerate the hydroxyl functionalities.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinones, regenerated hydroxyl derivatives, and substituted biphenyl compounds with various functional groups.

Scientific Research Applications

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate involves its interaction with various molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol: Lacks the acetyloxy groups, making it less versatile in chemical reactions.

    3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate: Similar structure but without the biphenyl core, affecting its stability and reactivity.

Uniqueness

(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)phenoxy)-, hexaacetate is unique due to its combination of a biphenyl core with multiple hydroxyl and acetate groups, providing a balance of stability and reactivity that is advantageous for various applications.

Properties

CAS No.

67083-56-1

Molecular Formula

C34H30O17

Molecular Weight

710.6 g/mol

IUPAC Name

[3-acetyloxy-5-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenyl] acetate

InChI

InChI=1S/C34H30O17/c1-15(35)43-23-9-24(44-16(2)36)11-25(10-23)51-33-30(49-21(7)41)14-29(48-20(6)40)32(34(33)50-22(8)42)31-27(46-18(4)38)12-26(45-17(3)37)13-28(31)47-19(5)39/h9-14H,1-8H3

InChI Key

ITMKVWJTHUXBLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C(=C2OC(=O)C)C3=C(C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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